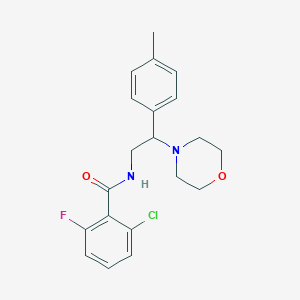

2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a morpholino and p-tolyl group attached to the ethyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Nitration and Halogenation: The benzene ring is first nitrated and then halogenated to introduce the chloro and fluoro substituents.

Amidation: The nitro group is reduced to an amine, which is then reacted with an appropriate acid chloride to form the benzamide.

Substitution: The morpholino and p-tolyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or modify specific substituents.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives similar to 2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide exhibit significant anticancer properties. Research focusing on Polo-like kinase 1 (Plk1), a target for cancer therapy, has identified compounds that inhibit this kinase effectively, suggesting a potential pathway for developing anticancer agents .

Antiviral Properties

The exploration of N-heterocycles, including the compound , has revealed promising antiviral activities. These compounds have been shown to exhibit efficacy against various viral strains, indicating their potential use in antiviral drug development .

COX Inhibition

Studies have highlighted the compound's potential as a cyclooxygenase (COX) inhibitor. COX inhibitors are crucial in managing inflammatory conditions and pain relief. The structure of this compound suggests it could interact favorably with COX enzymes, leading to anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of compounds like this compound. Modifications to the benzamide structure can enhance its potency and selectivity against targeted biological pathways.

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and potential receptor binding affinity |

| Morpholine Ring | Enhances solubility and bioavailability |

| Chlorine Substitution | Modulates electronic properties affecting receptor interaction |

Case Study 1: Anticancer Activity Against Plk1

A study demonstrated that compounds structurally related to this compound showed significant inhibition of Plk1 with IC50 values in the low micromolar range. This suggests a promising avenue for cancer therapeutics targeting this kinase.

Case Study 2: Antiviral Efficacy

In vitro assays indicated that certain derivatives exhibited EC50 values lower than 10 μM against specific viral strains, demonstrating their potential as antiviral agents. The presence of the morpholine group was crucial for enhancing activity against viral replication.

Case Study 3: COX Inhibition Studies

Research into the anti-inflammatory properties revealed that analogs of this compound inhibited COX-II with IC50 values comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its viability as a therapeutic agent for inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloro-6-fluoro-N-(2-piperidino-2-(p-tolyl)ethyl)benzamide: Similar structure but with a piperidino group instead of a morpholino group.

2-chloro-6-fluoro-N-(2-morpholino-2-(m-tolyl)ethyl)benzamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is unique due to the specific combination of substituents on the benzene ring and the ethyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

2-Chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro and a fluoro substituent on a benzamide core, linked to a morpholine moiety. The structural formula can be represented as follows:

Research indicates that compounds similar to this compound often act as inhibitors of specific protein targets involved in cancer cell proliferation. Notably, studies have shown that such compounds can inhibit the murine double minute 2 (MDM2), which is known to regulate the tumor suppressor p53. The inhibition of MDM2 leads to the activation of p53, promoting apoptosis in cancer cells.

Biological Activity Data

The biological activity of this compound has been evaluated in various preclinical studies. The following table summarizes key findings regarding its potency and efficacy:

Case Studies

- Inhibition of Tumor Growth : In one study, compound 56 (a close analog to our compound of interest) was administered at a dose of 100 mg/kg for 14 days, demonstrating moderate tumor growth inhibition in the SJSA-1 xenograft model. The study highlighted the importance of optimizing the compound's pharmacokinetic properties to enhance its therapeutic efficacy .

- Apoptosis Induction : Another investigation focused on the compound's ability to induce apoptosis in A549 cells. The results indicated that treatment led to significant cleavage of PARP and caspase-3, markers indicative of apoptotic processes, thereby confirming its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the benzamide core can significantly affect biological activity. For instance, the introduction of different substituents on the morpholine ring or alterations in the halogen positioning can enhance binding affinity to MDM2 and improve cellular potency.

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClFN2O2/c1-14-5-7-15(8-6-14)18(24-9-11-26-12-10-24)13-23-20(25)19-16(21)3-2-4-17(19)22/h2-8,18H,9-13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGBDUUNSXFUTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.